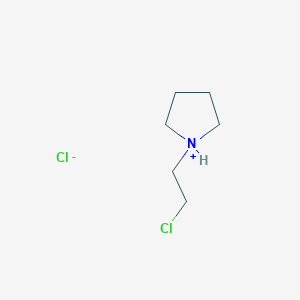

1-(2-Chloroethyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chloroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGFFWICFYWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022248 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-67-1 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ1H343R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Chloroethyl)pyrrolidine hydrochloride CAS number 7250-67-1

An In-Depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS: 7250-67-1)

Executive Summary: This document provides a comprehensive technical overview of this compound, CAS number 7250-67-1. It is a crucial chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. This guide details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its applications in drug development, with a specific focus on its role as a precursor to the estrogen receptor antagonist, Nafoxidine. Furthermore, this paper includes essential safety, handling, and storage information, along with references to available analytical data, to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a haloalkyl-substituted pyrrolidine that serves as a versatile building block in organic synthesis.[1][2] Its primary significance lies in its application as a key intermediate in the preparation of pharmaceutically active molecules.[1][2][3][4][5] The compound's structure allows for the strategic introduction of the 2-(pyrrolidin-1-yl)ethyl moiety into a target molecule, a common functional group in various drug classes. It is particularly noted for its use in the synthesis of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2][3][4][5] This guide aims to consolidate the technical information available for this compound to support its effective and safe use in a research and development setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that variations exist in the reported values for melting and boiling points across different sources, which may be attributable to different analytical methods or sample purity.

Identifiers and Chemical Formula

| Property | Value | Reference |

| CAS Number | 7250-67-1 | [1][3][4][6][7][8][9] |

| Molecular Formula | C₆H₁₃Cl₂N | [2][3][6][7][10] |

| Molecular Weight | 170.08 g/mol | [1][2][6][7][8][10] |

| EINECS Number | 230-660-7 | [2][3][5][7][8] |

| Synonyms | N-(2-Chloroethyl)pyrrolidine hydrochloride, 2-Pyrrolidinoethyl chloride hydrochloride | [1][3][4][7][8] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white or beige crystalline powder/crystals | [1][2][3][4][5][11] |

| Melting Point | 167-175 °C | [1][2][4][11] |

| Boiling Point | 237 °C (lit.) | [1][2] |

| Solubility | Soluble in water; Slightly soluble in chloroform | [1][2][3][4] |

| Stability | Stable under recommended storage conditions; Hygroscopic | [1][2][3][8] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere | [1][3][8][9] |

Synthesis and Purification

The most common synthetic routes to this compound involve the chlorination of N-(2-hydroxyethyl)pyrrolidine, which can be formed in situ from pyrrolidine and 2-chloroethanol.

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine HCl.

Experimental Protocol: Synthesis from Pyrrolidine

This protocol is adapted from literature procedures.[1][3][5][6]

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, add 165 mL (2 mol) of pyrrolidine (tetrahydropyrrole), 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.

-

Intermediate Formation: Heat the mixture to reflux temperature and maintain for 3 hours.

-

Workup 1: Cool the reaction mixture to room temperature. A solid may precipitate, which should be filtered off. The filter cake is washed with a small amount of toluene.

-

Chlorination: Transfer the filtrate to a new reaction flask. While maintaining the temperature at approximately 75°C, add 200 mL of thionyl chloride dropwise.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 2 hours.

-

Isolation: Cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from anhydrous ethanol to yield the final product.

Experimental Protocol: Purification

A common method for purification is recrystallization.[1][2]

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of hot isopropanol. The use of charcoal can aid in decolorization.

-

Crystallization: Add di-isopropyl ether to the hot solution until turbidity is observed.

-

Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold di-isopropyl ether, and dry under vacuum. Due to the compound's hygroscopic nature, drying and subsequent storage should be performed under an inert atmosphere.[1][2]

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but is a critical precursor for synthesizing APIs. Its chemical structure is ideal for introducing a pyrrolidinoethyl group, which is a feature in many biologically active compounds.

Case Study: Precursor to Nafoxidine

This compound is a documented starting material for the synthesis of Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM).[1][2][3][4][5] The synthesis involves the alkylation of a phenolic precursor with 1-(2-chloroethyl)pyrrolidine (the free base, often generated in-situ from the hydrochloride salt).

Caption: Role as a key precursor in the synthesis of Nafoxidine.

Mechanism of Action of End-Product (Nafoxidine)

Nafoxidine exerts its biological effect by competitively binding to estrogen receptors (ERα and ERβ). In target tissues like the breast, it acts as an antagonist, blocking the binding of endogenous estrogen. This prevents the conformational changes in the receptor that are necessary for it to bind to DNA's estrogen response elements (EREs) and initiate the transcription of estrogen-responsive genes, thereby inhibiting estrogen-driven cell proliferation.

Caption: Inhibition of estrogen receptor signaling by Nafoxidine.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

| Category | Code | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [1][8][9] | |

| Signal Word | Warning | [1][7][8][9] | |

| Hazard Statements | H315 | Causes skin irritation | [7][8][9][12] |

| H319 | Causes serious eye irritation | [7][8][9][12] | |

| H335 | May cause respiratory irritation | [7][8][9][12] | |

| H302 / H332 | Harmful if swallowed / if inhaled | [7][12] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7][8][9][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7][9][12] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [7][9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7][8][9] |

Handling and Storage Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[8][13] Eyewash stations and safety showers should be readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][12]

-

Safe Handling: Avoid formation and inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8][12][13] Wash hands thoroughly after handling.[8][12]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[8][9][14] The compound is hygroscopic; therefore, storage under an inert gas like nitrogen is recommended to prevent moisture absorption.[1][2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][13]

Spectral and Analytical Data

Detailed analytical data is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data is available and is a key technique for structural confirmation.[6][7][15][16] Data can be found in public repositories such as PubChem.

-

Mass Spectrometry (MS): Mass spectral data is available, providing information on the compound's mass-to-charge ratio.[10]

-

Infrared Spectroscopy (IR): IR spectra are used to confirm the presence of key functional groups and are often part of quality control specifications.[11]

-

Purity Analysis: Purity is typically determined by nonaqueous titration, with specifications often requiring a minimum of 98.0%.

Conclusion

This compound (CAS 7250-67-1) is a commercially available and synthetically valuable intermediate. Its utility in the construction of complex pharmaceutical molecules, such as Nafoxidine, makes it a compound of significant interest to professionals in drug discovery and development. A thorough understanding of its physical properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its efficient and safe application in a research and manufacturing environment.

References

- 1. This compound | 7250-67-1 [chemicalbook.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS 7250-67-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. This compound(7250-67-1) MS spectrum [chemicalbook.com]

- 11. N-(2-Chloroethyl)pyrrolidine hydrochloride, 98% 100 g | Request for Quote [thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-2-chloroethyl Pyrrolidine Hydrochloride | 7250-67-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. file.leyan.com [file.leyan.com]

- 16. spectrabase.com [spectrabase.com]

N-(2-Chloroethyl)pyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of N-(2-Chloroethyl)pyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(2-Chloroethyl)pyrrolidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate. This document details its physical characteristics, experimental protocols for its synthesis and purification, and its role as a building block in the synthesis of pharmaceutical compounds.

Physical and Chemical Properties

N-(2-Chloroethyl)pyrrolidine hydrochloride is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][2][3][4] The compound is soluble in water.[1][3][5]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 7250-67-1 | [1][6][7][8] |

| Molecular Formula | C₆H₁₃Cl₂N | [1][7][8] |

| Molecular Weight | 170.08 g/mol | [1][5][7] |

| Appearance | White to off-white or beige crystalline powder/crystals | [1][2][5][8] |

| Melting Point | 165-175 °C | [1][4][8] |

| Boiling Point | 237 °C (lit.) | [1][2][9] |

| Solubility | Soluble in water; Slightly soluble in chloroform | [1][2][3][5] |

| Density | 0.4 g/cm³ (at 20°C) | [1][2][9] |

| Vapor Pressure | 1.64 hPa (at 25°C) | [1][2][9] |

| Hygroscopicity | Hygroscopic | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of N-(2-Chloroethyl)pyrrolidine hydrochloride are provided below. These protocols are based on established laboratory procedures.

Synthesis of N-(2-Chloroethyl)pyrrolidine Hydrochloride

A common method for the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[1][2][5]

Materials:

-

Pyrrolidine (Tetrahydropyrrole)

-

2-Chloroethanol

-

Toluene

-

Thionyl chloride

-

Reaction flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a reaction flask, add 165 mL (2 mol) of pyrrolidine, 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a solid.[2]

-

Isolate the solid product via filtration and wash the filter cake with 20 mL of toluene.[2]

-

Control the temperature of the filtrate at approximately 75 °C and slowly add 200 mL of thionyl chloride dropwise.[2][5]

-

After the addition is complete, continue to reflux the reaction mixture for 2 hours.[2][5]

-

Cool the mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator.[2][5]

-

The resulting residue is the crude N-(2-Chloroethyl)pyrrolidine hydrochloride.[2]

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a white solid product.[1][2][5]

Materials:

-

Crude N-(2-Chloroethyl)pyrrolidine hydrochloride

-

Anhydrous ethanol (or isopropanol/di-isopropyl ether)

-

Activated charcoal (optional)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude residue to an Erlenmeyer flask.[2]

-

Add a minimal amount of hot anhydrous ethanol to dissolve the solid.[2]

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Heat the solution gently to ensure all the solid is dissolved.

-

Filter the hot solution to remove any insoluble impurities (and charcoal if used).

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.[1][2]

-

Wash the crystals with a small amount of cold anhydrous ethanol.

-

Dry the purified crystals under vacuum. A reported yield for a similar procedure is 105 g (62.3%) with a melting point of 198-203 °C.[1][5] An alternative recrystallization solvent system is isopropanol/di-isopropyl ether.[1][2]

Applications and Logical Relationships

N-(2-Chloroethyl)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][10] Its primary utility is as a haloalkyl-substituted pyrrolidine, which can be used to introduce the 2-(pyrrolidin-1-yl)ethyl moiety into a target molecule. A notable application is in the preparation of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2][10]

The following diagrams illustrate the logical workflow for the synthesis and purification of N-(2-Chloroethyl)pyrrolidine hydrochloride and its role as a chemical intermediate.

Caption: Synthesis and Purification Workflow for N-(2-Chloroethyl)pyrrolidine HCl.

Caption: Role of N-(2-Chloroethyl)pyrrolidine HCl as a Chemical Intermediate.

Safety Information

N-(2-Chloroethyl)pyrrolidine hydrochloride is classified as harmful and an irritant.[7][11] It is harmful if swallowed or inhaled.[4][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][11][13] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[11][13] Work should be conducted in a well-ventilated area.[11][13]

Conclusion

This technical guide has provided a detailed overview of the physical properties, experimental protocols, and applications of N-(2-Chloroethyl)pyrrolidine hydrochloride. The tabulated data offers a quick reference for its key characteristics, while the detailed protocols provide practical guidance for its synthesis and purification. The visualizations illustrate its role in chemical synthesis, highlighting its importance as an intermediate for researchers and professionals in the field of drug development. Adherence to appropriate safety precautions is essential when handling this compound.

References

- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]

- 2. This compound CAS#: 7250-67-1 [m.chemicalbook.com]

- 3. This compound | 7250-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. chinapharmas.com [chinapharmas.com]

- 7. This compound | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(2-Chloroethyl)pyrrolidine hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 9. 7250-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(2-Chloroethyl)pyrrolidine hydrochloride, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

This compound, a haloalkyl-substituted pyrrolidine, is a crucial building block in organic synthesis.[1][2] Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₃Cl₂N | [1][3] |

| C₆H₁₂ClN·HCl | [2][4] | |

| Molecular Weight | 170.08 g/mol | [1][2][3] |

| CAS Number | 7250-67-1 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 167-170 °C | [4] |

| Boiling Point | 237 °C | [4] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from 2-(pyrrolidin-1-yl)ethanol through a reaction with a chlorinating agent, such as thionyl chloride. The following section details a common experimental protocol for its preparation.

Synthesis of this compound from 2-(pyrrolidin-1-yl)ethanol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-(pyrrolidin-1-yl)ethanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Anhydrous ethanol

-

Diethyl ether

-

Reaction flask with reflux condenser and nitrogen inlet

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction flask, combine 2-(pyrrolidin-1-yl)ethanol and toluene.[1]

-

Addition of Thionyl Chloride: While stirring the mixture, cautiously and slowly add thionyl chloride.[1][5] An ice bath may be used to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours under a nitrogen atmosphere.[1][5]

-

Concentration: After the reflux period, cool the mixture to room temperature and concentrate it in vacuo to remove the solvent and excess thionyl chloride.[1][5]

-

Trituration and Isolation: Triturate the resulting residue with diethyl ether. Decant the liquid. Repeat this process several times until the decanted liquid is nearly colorless. This step helps in removing impurities.[1][5]

-

Drying: Evaporate the remaining solvent from the solid product to obtain the crude this compound.[5]

-

Recrystallization (Purification): For further purification, recrystallize the crude product from anhydrous ethanol to yield a white solid.[1][5]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis workflow for 1-(2-Chloroethyl)pyrrolidine HCl.

Applications in Drug Development

This compound serves as a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility is particularly noted in the preparation of antihistamines and antipsychotics.[1] A significant application is in the synthesis of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2] The presence of the reactive chloroethyl group allows for its use as a building block in the creation of more complex molecules with therapeutic potential.[6]

References

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Chloroethyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-(2-Chloroethyl)pyrrolidine hydrochloride. The information detailed below is essential for the characterization and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) |

| N-H | 12.3 |

| -CH₂-Cl | 4.060 |

| N-CH₂- (ethyl) | 3.83 |

| N-CH₂- (ring) | 3.59 |

| -CH₂- (ring) | 3.12 |

| -CH₂-CH₂- (ring) | 2.177 |

Table 1: ¹H NMR chemical shifts of this compound in CDCl₃.[1]

¹³C NMR Spectral Data

Publicly available, explicitly tabulated ¹³C NMR data for this compound is limited. However, spectral data is available for viewing on platforms such as PubChem, which can be accessed for qualitative analysis.[2]

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine salt) | 2700-2250 | Strong, broad |

| C-H Stretch (alkane) | 2980-2850 | Medium to Strong |

| C-N Stretch | 1250-1020 | Medium |

| C-Cl Stretch | 850-550 | Medium to Strong |

Table 2: Expected characteristic IR absorption bands for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectral data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Volumetric flask and pipette

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (KBr Wafer Method)

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Materials:

-

This compound

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add approximately 1-2 mg of this compound to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing spectral data of a chemical compound.

Caption: Workflow of Spectral Analysis.

References

Navigating the Solubility Landscape of 1-(2-Chloroethyl)pyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for precise solubility determination, and offers a framework for systematic solvent screening. While quantitative public data is scarce, this paper serves as a foundational resource for researchers working with this versatile building block.

Introduction

This compound (CAS No. 7250-67-1) is a white to off-white crystalline solid widely employed as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics.[1] Its chemical structure, a pyrrolidine ring with a chloroethyl group, makes it a reactive intermediate for introducing the pyrrolidinylethyl moiety into larger molecules. The hydrochloride salt form is generally more stable than the free base.[2][3]

The efficiency of synthetic routes and the purity of the final product are heavily dependent on the solubility of this intermediate in reaction and crystallization media. Proper solvent selection impacts reaction rates, side-product formation, and the feasibility of isolation and purification steps. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl₂N | [1][4] |

| Molecular Weight | 170.08 g/mol | [4][5] |

| Appearance | White to off-white or beige crystalline powder/crystals | [1][2][6] |

| Melting Point | 167-174 °C | [2][7] |

| Water Solubility | Soluble / Slightly Soluble | [1][2][3][6] |

| Sensitivity | Hygroscopic | [1][3] |

Note: There are conflicting reports on water solubility, with some sources indicating "soluble"[1][6] and others "slightly soluble"[2][3]. This highlights the need for precise, quantitative experimental determination.

Qualitative Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Select Solvents

| Solvent | Solubility Indication | Context/Reference |

| Water | Soluble / Slightly Soluble | General chemical datasheets.[1][2][3][6] |

| Chloroform | Slightly Soluble | Chemical datasheet.[2][3] |

| Ethanol (absolute) | Soluble (especially when heated) | Used as a recrystallization solvent.[1][2][6] |

| Isopropanol | Soluble (especially when heated) | Used as a recrystallization solvent.[3] |

| n-Butyl Alcohol | Moderately Soluble (especially when heated) | Noted as a good recrystallization solvent for similar amine hydrochlorides.[8] |

| Diethyl Ether | Insoluble/Slightly Soluble | Used for triturating and washing the solid product.[1][6] |

| Toluene | Insoluble/Slightly Soluble | Used as a reaction solvent from which the product precipitates.[2][6] |

| Di-isopropyl Ether | Insoluble/Slightly Soluble | Used as an anti-solvent in recrystallization with isopropanol.[3] |

This qualitative data suggests that polar protic solvents like lower-chain alcohols are effective at dissolving the compound, particularly at elevated temperatures. Non-polar aprotic solvents like ethers and aromatic hydrocarbons appear to be poor solvents, making them suitable for use as anti-solvents or for washing.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[9] This method involves allowing a surplus of the solid to equilibrate with the solvent until the solution is saturated.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume or mass of the test solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration : Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Preliminary studies may be needed to determine the time to equilibrium (typically 24 to 72 hours).[10][11]

-

Sample Collection and Preparation : After equilibration, cease agitation and allow the vials to stand at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Concentration Analysis : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated analytical technique like HPLC or GC. A calibration curve should be prepared using standards of known concentrations.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 g of solvent, or mol/L.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is governed by the principle of "like dissolves like." As an amine hydrochloride salt, this compound is an ionic compound with a polar organic component. Its solubility will be dictated by the solvent's ability to solvate both the chloride anion and the protonated pyrrolidinium cation.

The logical relationship for predicting solubility trends is illustrated in the diagram below.

Caption: Logical Framework for Predicting Solubility Based on Solvent Polarity.

-

High Solubility : Expected in polar protic solvents (e.g., water, methanol, ethanol). These solvents have high dielectric constants and can effectively solvate both the cation (via hydrogen bonding and dipole interactions) and the anion.

-

Moderate to Low Solubility : Expected in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents have high dielectric constants and can solvate the cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

-

Low to Insoluble : Expected in non-polar solvents (e.g., hexane, toluene, diethyl ether). These solvents have low dielectric constants and cannot effectively overcome the lattice energy of the ionic salt.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, a clear qualitative picture emerges from its use in synthesis. It exhibits preferential solubility in polar protic solvents and is largely insoluble in non-polar media. For drug development professionals and scientists requiring precise data for process optimization, the standardized shake-flask protocol detailed in this guide provides a robust framework for systematic and accurate solubility determination. The systematic collection of such data would be a valuable contribution to the chemical and pharmaceutical research community, enabling more efficient and predictable synthetic processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 7250-67-1 [m.chemicalbook.com]

- 3. This compound | 7250-67-1 [chemicalbook.com]

- 4. This compound | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 7250-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Chemical structure and IUPAC name of 1-(2-Chloroethyl)pyrrolidine hydrochloride

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Introduction

This compound is a haloalkyl-substituted pyrrolidine derivative widely utilized as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structural framework, featuring a pyrrolidine ring and a reactive chloroethyl group, makes it a versatile building block in medicinal chemistry and drug development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

The compound consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a 2-chloroethyl group.[3] It is supplied as a hydrochloride salt.

-

IUPAC Name : 1-(2-chloroethyl)pyrrolidine;hydrochloride[4][5]

-

InChI : InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white or beige crystalline powder.[1][3] It is known to be hygroscopic and should be stored under a nitrogen atmosphere at ambient temperatures.[3][6]

| Property | Value | Source(s) |

| CAS Number | 7250-67-1 | [3][4][6][7] |

| Molecular Formula | C₆H₁₃Cl₂N | [3][4] |

| Molecular Weight | 170.08 g/mol | [4][7] |

| Appearance | White to off-white/beige crystalline powder | [1][3] |

| Melting Point | 167-170 °C (lit.) or 198-203 °C | [1][3][8][9] |

| Boiling Point | 237 °C (lit.) | [1][9] |

| Solubility | Soluble in water; Slightly soluble in chloroform | [3][9] |

| Synonyms | N-(2-Chloroethyl)pyrrolidine hydrochloride, 2-Pyrrolidinoethyl chloride hydrochloride | [4][7][10] |

Experimental Protocols: Synthesis

A common laboratory-scale synthesis involves the chlorination of N-(2-hydroxyethyl)pyrrolidine using thionyl chloride (SOCl₂).[8]

Objective: To synthesize this compound from 2-pyrrolidin-1-ylethanol.

Materials:

-

2-pyrrolidin-1-ylethanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Anhydrous ethanol

-

Diethyl ether

-

Reaction flask with reflux condenser and stirring apparatus

-

Ice bath

-

Rotary evaporator

Protocol 1: From 2-pyrrolidin-1-ylethanol

-

In a reaction flask, stir 2-pyrrolidin-1-ylethanol (6.24 g, 0.05 mol).[8]

-

While stirring, cautiously and slowly add thionyl chloride (40 ml, 0.54 mol).[8]

-

Heat the mixture to reflux for 1 hour under a nitrogen atmosphere.[8]

-

After reflux, concentrate the mixture in vacuo to remove excess thionyl chloride.[8]

-

Triturate the resulting residue with diethyl ether. Decant the liquid. Repeat this washing process several times until the decanted liquid is nearly colorless.[8]

-

Evaporate the remaining solvent from the solid to yield the final product.[8] A yield of 46% has been reported for this procedure.[8]

Protocol 2: From Pyrrolidine and 2-Chloroethanol

-

Add 165 ml (2 mol) of pyrrolidine (tetrahydropyrrole), 67 ml (1 mol) of 2-chloroethanol, and 200 ml of toluene to a reaction flask.[3][8]

-

Cool the reaction to room temperature, which will cause a solid to precipitate.[3]

-

Filter the solid and wash the filter cake with 20 ml of toluene.[3][8]

-

Control the temperature of the filtrate at approximately 75°C and add 200 ml of thionyl chloride dropwise.[3][8]

-

After the addition is complete, reflux the mixture for 2 hours.[3][8]

-

Cool the mixture to room temperature and concentrate to dryness under reduced pressure.[3][8]

-

Recrystallize the resulting residue from anhydrous ethanol to obtain the final product.[8] A yield of 62.3% has been reported for this procedure.[1][8]

Purification: The hydrochloride salt can be purified by recrystallization from isopropanol/di-isopropyl ether with the use of charcoal.[1]

Caption: Synthesis workflows for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a key intermediate in the synthesis of various APIs.[3] The pyrrolidine ring is a prevalent scaffold in bioactive compounds, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[11]

-

Pharmaceutical Intermediate: It is a documented intermediate in the production of antihistamines and antipsychotics.[3]

-

Precursor for Receptor Antagonists: The compound is used in preparing the estrogen receptor antagonist Nafoxidine and its analogs.[1]

-

General Synthetic Utility: Its reactive chloroethyl group allows for facile nucleophilic substitution, making it a valuable building block for introducing the N-ethylpyrrolidine moiety into larger, more complex molecules.[2]

Safety and Handling

The compound is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye/face protection, are recommended during handling.[3] It is harmful if swallowed or inhaled.[3]

References

- 1. This compound | 7250-67-1 [chemicalbook.com]

- 2. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound-7250-67-1 [ganeshremedies.com]

- 7. scbt.com [scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 7250-67-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 7250-67-1 [amp.chemicalbook.com]

- 11. iris.unipa.it [iris.unipa.it]

An In-depth Technical Guide on the Hygroscopic Nature of 2-Pyrrolidinoethyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride, a critical parameter for consideration in pharmaceutical development, manufacturing, and storage. Understanding and controlling the moisture content of this active pharmaceutical ingredient (API) is paramount to ensuring its stability, efficacy, and quality.

Introduction to Hygroscopicity

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical solids like 2-Pyrrolidinoethyl chloride hydrochloride, this property can have significant implications. The uptake of water can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation through hydrolysis, potentially impacting the drug's therapeutic effect and shelf life.[1][2] As an amine hydrochloride salt, 2-Pyrrolidinoethyl chloride hydrochloride is susceptible to moisture-induced degradation, making a thorough understanding of its hygroscopic behavior essential.[3]

Quantitative Assessment of Hygroscopicity

Table 1: Representative Moisture Sorption Isotherm Data for a Small Molecule Amine Hydrochloride (Naloxone HCl) at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.2 |

| 10 | 0.3 | 0.5 |

| 20 | 0.6 | 0.9 |

| 30 | 1.1 | 1.5 |

| 40 | 1.8 | 2.3 |

| 50 | 2.7 | 3.4 |

| 60 | 4.0 | 5.0 |

| 70 | 6.2 | 7.5 |

| 80 | 8.5 | 9.0 |

| 90 | 9.6 | 9.6 |

Data is representative and based on the behavior of naloxone HCl as described in the literature.[4] Actual values for 2-Pyrrolidinoethyl chloride hydrochloride may vary and should be determined experimentally.

According to the European Pharmacopoeia, the hygroscopicity of a substance is classified based on its percentage increase in mass after storage at 80% RH and 25°C for 24 hours.[7][8][9]

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.[7]

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.[7]

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

Based on the representative data, a compound exhibiting such behavior would likely be classified as hygroscopic .

Experimental Protocols for Hygroscopicity Assessment

A systematic approach is crucial for accurately characterizing the hygroscopic properties of a pharmaceutical solid.[10]

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[5][6][11]

Objective: To determine the moisture sorption and desorption isotherms of 2-Pyrrolidinoethyl chloride hydrochloride.

Materials and Equipment:

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (integrated within the DVS instrument)

-

2-Pyrrolidinoethyl chloride hydrochloride sample (5-10 mg)

-

Nitrogen gas (dry)

-

Distilled water

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Pyrrolidinoethyl chloride hydrochloride onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The presence of hysteresis (a loop between the sorption and desorption curves) can provide insights into the physical changes occurring in the material.[5]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.

Objective: To quantify the water content of 2-Pyrrolidinoethyl chloride hydrochloride at a specific time point or after exposure to a controlled humidity environment.

Materials and Equipment:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)

-

Anhydrous methanol or other suitable solvent

-

2-Pyrrolidinoethyl chloride hydrochloride sample

-

Airtight weighing vessel

Methodology:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Preparation: In a controlled, low-humidity environment, accurately weigh a suitable amount of 2-Pyrrolidinoethyl chloride hydrochloride into an airtight vessel.

-

Titration: Quickly transfer the sample to the titration vessel. The titrator will then automatically add the Karl Fischer reagent until all the water in the sample has reacted.

-

Endpoint Detection: The endpoint is detected potentiometrically.

-

Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed.

Visualizations

Experimental and Handling Workflow

The following diagram illustrates a typical workflow for the assessment and handling of a hygroscopic API like 2-Pyrrolidinoethyl chloride hydrochloride.

Impact of Moisture on a Crystalline Amine Hydrochloride

This diagram illustrates the potential physical and chemical consequences of moisture uptake by a crystalline hygroscopic API.

Handling and Storage Recommendations

Given the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride, strict environmental controls are necessary to maintain its quality and stability.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from atmospheric moisture. An inert atmosphere, such as nitrogen, is recommended for long-term storage.

-

Controlled Environment: Manufacturing and handling processes should be conducted in areas with controlled low relative humidity.

-

Packaging: Use of moisture-barrier packaging is crucial. This may include materials such as aluminum foil pouches or high-density polyethylene (HDPE) containers. The inclusion of desiccants, such as silica gel or molecular sieves, within the packaging can provide additional protection.[12]

-

Minimize Exposure: The duration of exposure to ambient conditions during weighing, dispensing, and processing should be minimized.

By implementing these measures, the risks associated with the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride can be effectively mitigated, ensuring the integrity and performance of the final drug product.

References

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. skpharmteco.com [skpharmteco.com]

- 6. mt.com [mt.com]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. researchgate.net [researchgate.net]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. scribd.com [scribd.com]

In-depth Technical Guide: Safety and Handling of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1). The following sections detail the compound's properties, associated hazards, and essential precautions for its safe use in a laboratory and drug development setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of 1-(2-Chloroethyl)pyrrolidine HCl is presented below. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClN · HCl | [1] |

| Molecular Weight | 170.08 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 167-170 °C | [4] |

| Boiling Point | 237 °C | [4] |

| Solubility | Soluble in water | [3] |

| Hygroscopicity | Hygroscopic | [5] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 2629 mg/kg | [6] |

Note on Experimental Protocols: Detailed experimental methodologies for the cited toxicological data are not publicly available in the referenced safety data sheets. Acute toxicity studies, such as the LD₅₀ test, are typically conducted following standardized guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD) (e.g., OECD Test Guideline 420, 423, or 425 for acute oral toxicity).

Hazard Identification and Classification

1-(2-Chloroethyl)pyrrolidine HCl is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of 1-(2-Chloroethyl)pyrrolidine HCl, from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.

Caption: Workflow for Safe Handling of 1-(2-Chloroethyl)pyrrolidine HCl.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1-(2-Chloroethyl)pyrrolidine HCl.

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: A laboratory coat and impervious gloves (e.g., nitrile) are required. Contaminated clothing should be removed and laundered before reuse.[6]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator should be used.

First Aid Measures

In the event of exposure, immediate medical attention is necessary.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[6]

Firefighting and Spill Response

-

Firefighting: This compound is not considered a significant fire risk.[6] In the event of a fire in the surrounding area, use an appropriate extinguishing medium such as water spray, dry chemical, carbon dioxide, or foam.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

-

Spill Response: For minor spills, clean up immediately.[6] Avoid generating dust.[6] Wear appropriate PPE.[6] Use a dry clean-up procedure and collect the material in a sealed container for disposal.[6] For major spills, evacuate the area and alert emergency services.[6]

Disposal Considerations

Dispose of 1-(2-Chloroethyl)pyrrolidine HCl and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. This compound | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Chloroethyl)pyrrolidine Hydrochloride as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine hydrochloride is a monofunctional alkylating agent belonging to the class of nitrogen mustards. While primarily utilized as a synthetic intermediate in the pharmaceutical industry, its inherent reactivity towards biological nucleophiles, particularly DNA, warrants a thorough understanding of its mechanism of action. This technical guide elucidates the core principles of its alkylating activity, from the formation of the reactive aziridinium ion to the subsequent DNA damage and cellular responses. Drawing parallels from closely related monofunctional 2-chloroethylamines, this document provides a detailed overview of its expected cytotoxic effects and the DNA repair pathways it implicates. Furthermore, comprehensive experimental protocols for assessing its genotoxicity and cytotoxicity are presented, alongside data visualization through signaling pathway and workflow diagrams, to support further research and drug development endeavors.

Introduction

Alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects through the covalent modification of DNA. This compound, a derivative of the pyrrolidine heterocyclic ring system, possesses the characteristic 2-chloroethyl moiety that enables it to function as a monofunctional alkylating agent. Although its primary application is in chemical synthesis, its structural features suggest a mechanism of action analogous to other well-characterized nitrogen mustards. Understanding this mechanism is crucial for assessing its potential biological activity, toxicity, and for the rational design of novel therapeutics. This guide provides an in-depth analysis of its mode of action, from the initial chemical transformation to the ultimate cellular consequences.

Mechanism of Action: From Chemical Reactivity to DNA Alkylation

The alkylating activity of this compound is initiated by an intramolecular cyclization reaction. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the chloride ion from the chloroethyl side chain. This results in the formation of a highly strained and electrophilic three-membered ring, the aziridinium ion. This reactive intermediate is the key species responsible for the alkylation of biological macromolecules.

The primary target for this electrophilic attack is DNA. The aziridinium ion readily reacts with nucleophilic centers within the DNA molecule, with a preference for the N7 position of guanine bases. To a lesser extent, alkylation can also occur at the N3 position of adenine. This covalent modification of DNA bases leads to the formation of DNA adducts, which disrupt the normal structure and function of the DNA helix. As a monofunctional agent, this compound is expected to primarily form monoadducts on the DNA strand.

Cellular Response to DNA Damage

The formation of DNA adducts by this compound triggers a cascade of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a complex network of proteins that sense the DNA damage, signal its presence, and promote either DNA repair or, if the damage is too extensive, programmed cell death (apoptosis).

Key pathways involved in the repair of alkylation damage include:

-

Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as those expected to be formed by a monofunctional alkylating agent. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by other enzymes to restore the correct DNA sequence.

-

Nucleotide Excision Repair (NER): While primarily responsible for repairing bulky, helix-distorting adducts, NER can also recognize and repair certain types of alkylation damage.

-

Mismatch Repair (MMR): This pathway can recognize and attempt to repair mismatches that may arise during DNA replication past an alkylated base. Futile cycles of MMR can lead to the formation of DNA double-strand breaks and contribute to cytotoxicity.

If the DNA damage is not efficiently repaired, it can lead to replication fork stalling, mutations, and chromosomal aberrations. The persistence of DNA damage can activate cell cycle checkpoints, leading to a temporary halt in cell division to allow time for repair. However, if the damage is overwhelming, the cell will be directed towards apoptosis to prevent the propagation of genetic errors.

Quantitative Data

Table 1: Expected Cytotoxicity Profile of this compound (Illustrative)

| Cell Line | Assay Type | Exposure Time (hours) | Expected IC50 Range (µM) |

| Human Lung Carcinoma (A549) | MTT Assay | 72 | 10 - 100 |

| Human Breast Adenocarcinoma (MCF-7) | SRB Assay | 72 | 5 - 50 |

| Human Glioblastoma (U87 MG) | CellTiter-Glo | 72 | 20 - 200 |

| Mouse Lymphoma (L5178Y) | Cloning Efficiency | 24 | 1 - 20 |

Note: The values in this table are illustrative and based on the expected activity of a monofunctional 2-chloroethylamine. Actual values would need to be determined experimentally.

Table 2: Potential DNA Adducts Formed by this compound

| Adduct Type | Position of Alkylation | Expected Relative Abundance |

| 7-(2-pyrrolidinoethyl)guanine | N7 of Guanine | High |

| 3-(2-pyrrolidinoethyl)adenine | N3 of Adenine | Moderate |

| O6-(2-pyrrolidinoethyl)guanine | O6 of Guanine | Low |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage.

Methodology:

-

Cell Culture: Culture rat hepatocytes on coverslips.

-

Compound Treatment: Treat the cells with various concentrations of this compound in the presence of [3H]-thymidine for a defined period.

-

Cell Fixation and Staining: Fix the cells, mount the coverslips on microscope slides, and prepare for autoradiography by coating with photographic emulsion.

-

Autoradiography: Store the slides in the dark for an appropriate exposure time.

-

Grain Counting: Develop the autoradiographs and stain the cells. Count the number of silver grains over the nucleus of non-S-phase cells using a microscope. An increase in the mean number of grains per nucleus compared to the control indicates the induction of UDS.

Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage.

Methodology:

-

Cell Treatment: Expose L5178Y/Tk+/- mouse lymphoma cells to various concentrations of this compound for a set period (e.g., 4 hours), both with and without metabolic activation (S9 fraction).

-

Expression Period: Wash the cells to remove the compound and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.

-

Mutant Selection: Plate the cells in a selective medium containing trifluorothymidine (TFT). Only cells that have mutated at the thymidine kinase (Tk) locus (Tk-/-) will survive. Also, plate cells in a non-selective medium to determine the cloning efficiency.

-

Colony Counting: After an incubation period of 10-12 days, count the number of colonies in both the selective and non-selective plates.

-

Data Analysis: Calculate the mutant frequency by dividing the number of mutant colonies by the total number of viable cells plated.

Conclusion

This compound, as a monofunctional 2-chloroethylamine, is expected to act as a DNA alkylating agent through the formation of a reactive aziridinium ion. Its primary mechanism of cytotoxicity is anticipated to be the induction of DNA monoadducts, leading to the activation of the DNA damage response, cell cycle arrest, and potentially apoptosis. While specific experimental data for this compound is limited, the established knowledge of related alkylating agents provides a strong framework for predicting its biological activity. The experimental protocols detailed in this guide offer a systematic approach to characterizing its cytotoxic and genotoxic potential, which is essential for any further development or risk assessment of this compound. Further research is warranted to generate specific quantitative data and to fully elucidate the cellular pathways affected by this particular pyrrolidine derivative.

Commercial Sourcing and Synthetic Applications of 1-(2-Chloroethyl)pyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No: 7250-67-1), a key building block in pharmaceutical synthesis. The document details commercially available sources, summarizes key quantitative data, and provides an experimental protocol for a representative synthetic application.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. These companies offer the compound in various purities and quantities, catering to the needs of both academic research and industrial drug development. Notable suppliers include J&K Scientific, Santa Cruz Biotechnology, Thermo Fisher Scientific, Home Sunshine Pharma, and Shree Ganesh Remedies Limited. The product is typically sold as a white to off-white crystalline powder.[1][2]

Physicochemical Properties

Sourced from multiple suppliers, the following table summarizes the key quantitative data for this compound. This information is crucial for reaction planning and ensuring the quality of starting materials.

| Property | Value | Source |

| CAS Number | 7250-67-1 | [1][3] |

| Molecular Formula | C₆H₁₂ClN·HCl | [1][3] |

| Molecular Weight | 170.08 g/mol | [3] |

| Purity | ≥97.5% to ≥99.0% | [2][4] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 167-175 °C | [2] |

| Boiling Point | 170.5 °C | [2] |

| Solubility | Soluble in water | [2] |

| Water Content (Karl Fischer) | ≤1.5% | [4] |

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs).[5] Its chemical structure allows for the introduction of the 2-pyrrolidinoethyl moiety into target molecules, a common structural motif in various drug classes. It is notably used in the preparation of antihistamines, antipsychotics, and anticancer agents.[5] A prominent application is in the synthesis of the selective estrogen receptor modulator (SERM), Nafoxidine.[5]

Experimental Protocol: Synthesis of Nafoxidine

The following protocol details the etherification of a phenolic precursor with this compound to yield Nafoxidine. This procedure is a common example of an N-alkylation reaction where the pyrrolidine derivative is the alkylating agent.

Materials:

-

Alcohol intermediate (e.g., 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene)

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the alcohol intermediate (e.g., 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature, add sodium hydride (e.g., 0.335 mmol) portion-wise.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add this compound (e.g., 0.196 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 11 hours.

-

Upon completion, cool the reaction to 0°C and quench by the addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield crude Nafoxidine.

-

Purify the crude product by column chromatography.

Visualized Workflows

Synthesis of Nafoxidine

The following diagram illustrates the key step in the synthesis of Nafoxidine, highlighting the role of this compound.

References

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including its three-dimensional nature, the presence of a basic nitrogen atom, and the potential for stereochemical diversity, have established it as a critical component in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its applications across various therapeutic areas, presenting quantitative biological data, outlining key experimental protocols, and visualizing relevant biological pathways and experimental workflows.